2-Boc-6-hydroxy-2-azaspiro[3.4]octane

Purity specification Quality control Procurement baseline

PROTAC researchers requiring rigid, three-dimensional linker elements with orthogonal conjugation handles are often limited to planar or flexible alternatives. 2-Boc-6-hydroxy-2-azaspiro[3.4]octane (CAS 1363381-95-6) solves this with a spiro[3.4]octane core combining a Boc-protected azetidine amine and a free secondary hydroxyl group. • Dual orthogonal handles: Sequential, chemoselective coupling to E3 ligase and target protein ligands without intermediate protection steps. • Conformationally rigid spirocyclic scaffold: Non-planar 3D geometry for exploring novel chemical space in fragment libraries. • Reliable supply: ≥98% purity, white to off-white solid, stored at 2-8°C under inert atmosphere.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1363381-95-6
Cat. No. B1377871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-6-hydroxy-2-azaspiro[3.4]octane
CAS1363381-95-6
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(C2)O
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h9,14H,4-8H2,1-3H3
InChIKeyYFPCKEAWCYQRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-6-hydroxy-2-azaspiro[3.4]octane Procurement Specifications


2-Boc-6-hydroxy-2-azaspiro[3.4]octane (CAS 1363381-95-6, IUPAC: tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, MW 227.30, formula C₁₂H₂₁NO₃) is a spirocyclic azetidine building block featuring a Boc-protected secondary amine and a secondary hydroxyl group on a conformationally constrained spiro[3.4] scaffold [1]. The compound is commercially available as a white to off-white solid in purity grades ranging from 95% to 98%, with recommended storage at 2-8°C under inert atmosphere .

1 Boc-protected secondary amine for modular coupling via deprotection
2 Free secondary hydroxyl enables orthogonal derivatization without intermediate protection
3 Conformationally rigid spiro[3.4]octane core distinct from flat aromatic scaffolds

Why 2-Boc-6-hydroxy-2-azaspiro[3.4]octane Cannot Be Substituted


This compound possesses a specific combination of three orthogonal functional handles—a Boc-protected secondary amine, a free secondary hydroxyl group, and a conformationally rigid spiro[3.4]octane core—that is not replicated by any closely related commercially available analog . Substituting with 2-Boc-5-hydroxy-2-azaspiro[3.4]octane alters the spatial orientation of the hydroxyl group, potentially disrupting downstream molecular recognition events. Using 2-Boc-2,6-diazaspiro[3.4]octane introduces an additional basic nitrogen that modifies physicochemical and binding properties. Replacing with 2-azaspiro[3.4]octane (unprotected) eliminates the hydroxyl handle entirely, restricting synthetic utility. The combination of regiospecific 6-hydroxy substitution and Boc protection on the azetidine nitrogen defines a unique molecular property profile that cannot be approximated by generic alternatives. However, publicly available peer-reviewed literature does not contain direct comparative activity data for this compound against structurally defined analogs [1].

Regioisomer 2-Boc-5-hydroxy regioisomer alters hydroxyl spatial orientation, may disrupt downstream molecular recognition.
Additional amine 2-Boc-2,6-diazaspiro[3.4]octane introduces an extra basic nitrogen, modifying physicochemical and binding properties.
Handle loss Unprotected or dehydroxy analogs eliminate the orthogonal hydroxyl handle, restricting synthetic utility.

2-Boc-6-hydroxy-2-azaspiro[3.4]octane Procurement Comparisons


Purity Specification Comparison

Across major commercial vendors, 2-Boc-6-hydroxy-2-azaspiro[3.4]octane is offered at minimum purity specifications ranging from 95% to 98% . Comparable spirocyclic building blocks such as 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane and 2-Boc-2,6-diazaspiro[3.4]octane are typically offered at 95-97% purity . The 98% purity grade offered by certain vendors for the target compound represents a marginally higher specification threshold that may be relevant for applications requiring reduced impurity burden.

Purity Specification
Data to verify
98% (vendor‑dependent)
Higher purity may reduce synthetic impurity burden
Vendor COA data; no independent head‑to‑head comparisons
Purity specification Quality control Procurement baseline

Procurement Cost Analysis

At the 1 g scale, 2-Boc-6-hydroxy-2-azaspiro[3.4]octane is priced at approximately $48 USD from UK-based suppliers, equating to roughly $0.21/mmol . In comparison, 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane, which contains an additional ketone functional group, is priced at approximately $60-75/g (~$0.26-0.33/mmol), representing a ~24-57% higher cost per unit quantity . The target compound offers a more economical entry point for spirocyclic scaffold exploration requiring a single hydroxyl handle.

Procurement Cost
Data to verify
~$48/g ($0.21/mmol)
vs comparator ~$60–75/g
Lower per‑mmol cost supports scale‑up screening
Commercial pricing early 2026; academic rates may differ
Procurement economics Cost analysis Supply chain

Vendor Availability and Supply Chain

2-Boc-6-hydroxy-2-azaspiro[3.4]octane is stocked by at least six major international chemical suppliers across North America, Europe, and Asia-Pacific regions, with typical availability ranging from 250 mg to 25 g per order and multi-region stock presence . In contrast, the 2-azaspiro[3.4]octane core scaffold without Boc and hydroxyl substitution is stocked by fewer vendors and with more limited scale availability . Broader multi-region stocking reduces single-source dependency and potential lead-time variability.

Vendor Network
Data to verify
≥6 vendors
Multi‑region stocking reduces supply disruption risk
Inventory subject to fluctuation; query as of early 2026
Supply chain Vendor availability Procurement logistics

CLogP and Hydrogen Bond Profile Comparison

2-Boc-6-hydroxy-2-azaspiro[3.4]octane exhibits a computed XLogP3-AA of 1.3 and contains two hydrogen bond donors (one hydroxyl, no amine) and three hydrogen bond acceptors [1]. In comparison, 2-(Boc-amino)-6-aza-spiro[3.4]octane, which replaces the hydroxyl with an additional secondary amine, exhibits an XLogP3-AA of 1.3 (identical lipophilicity) but contains two H-bond donors (both amines) and three acceptors, altering the hydrogen bonding profile [2]. The target compound's hydroxyl donor (vs. amine donor) offers distinct solubility and permeability characteristics.

CLogP & H‑Bond Profile
Computed property
XLogP3-AA 1.3; HBD 2 (OH)
vs amine analog: identical lipophilicity, different HBD chemistry
OH donor alters polarity vector, may affect permeability
Computed descriptors; no experimental logP/logD available
Physicochemical properties CLogP Hydrogen bonding Molecular design

2-Boc-6-hydroxy-2-azaspiro[3.4]octane Application Scenarios


Fragment-Based Drug Discovery Scaffold

The spiro[3.4]octane core offers a three-dimensional, non-planar geometry distinct from aromatic or flat heterocyclic frameworks, which may enable exploration of novel chemical space in fragment screening libraries [1]. The Boc-protected amine enables modular coupling via deprotection and subsequent functionalization (e.g., amide bond formation, sulfonylation, reductive amination), while the free hydroxyl permits orthogonal derivatization (e.g., Mitsunobu reactions, esterification, etherification) without intermediate protection/deprotection steps. This dual-handle architecture supports rapid analog generation in hit-to-lead campaigns where scaffold novelty and synthetic tractability are primary selection criteria .

PROTAC Linker Intermediate

Multiple commercial vendors explicitly classify this compound within PROTAC (PROteolysis TArgeting Chimera) linker portfolios [1]. The spirocyclic core provides a rigid, three-dimensional linker element that can influence ternary complex formation geometry and linker exit vector orientation. The orthogonal Boc-protected amine and free hydroxyl enable sequential, chemoselective conjugation to two distinct binding moieties (e.g., E3 ligase ligand and target protein ligand) using standard coupling protocols without requiring intermediate protecting group manipulations. This application scenario leverages the compound's orthogonal functionality and rigid scaffold architecture rather than any intrinsic biological activity.

Polymer Chemistry Intermediate

Spirocyclic compounds incorporating nitrogen heteroatoms are explored as monomers or crosslinkers in polymer systems where conformational rigidity influences mechanical, optical, or thermal properties [1]. The 2-Boc-6-hydroxy-2-azaspiro[3.4]octane scaffold, with its orthogonal hydroxyl and protected amine handles, can be incorporated into polyurethanes, polyesters, or polyamides to introduce spirocyclic rigidity without compromising processability. While peer-reviewed data on this specific compound's performance in material applications is currently absent from public literature, the structural features align with established design principles in spirocyclic polymer chemistry .

Application
Selection Property
Validation Focus
Fragment‑based drug discovery
Orthogonal Boc‑amine and hydroxyl handles; rigid spiro[3.4]octane core
Synthetic tractability and scaffold novelty
PROTAC linker intermediate
Sequential chemoselective conjugation via orthogonal handles; rigid 3D linker geometry
Ternary complex formation geometry and linker exit vector orientation
Polymer chemistry intermediate
Spirocyclic rigidity from azaspiro core; dual reactive handles for incorporation into polymer backbone
Mechanical, optical, or thermal property impact of spirocyclic unit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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